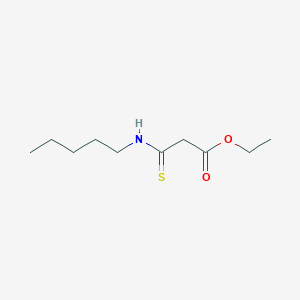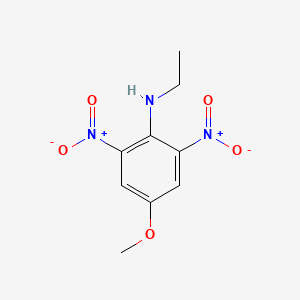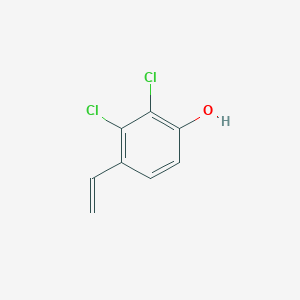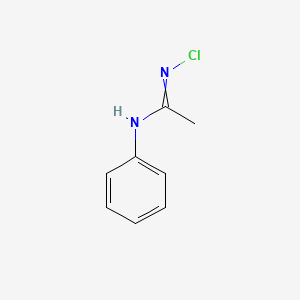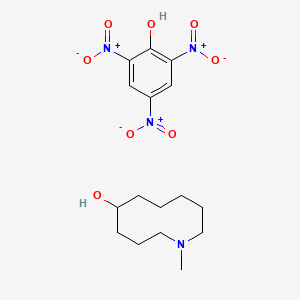
1-Methylazecan-5-ol--2,4,6-trinitrophenol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylazecan-5-ol–2,4,6-trinitrophenol (1/1) is a chemical compound that combines the structural features of 1-methylazecan-5-ol and 2,4,6-trinitrophenol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylazecan-5-ol–2,4,6-trinitrophenol typically involves the nucleophilic aromatic substitution reaction of 2,4,6-trinitrophenol with 1-methylazecan-5-ol. This reaction is facilitated by the presence of a strong base, such as sodium hydroxide, which deprotonates the hydroxyl group of 2,4,6-trinitrophenol, making it a better nucleophile. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 1-Methylazecan-5-ol–2,4,6-trinitrophenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as metal-organic frameworks, can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
1-Methylazecan-5-ol–2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and azecans.
科学研究应用
1-Methylazecan-5-ol–2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, explosives, and other industrial chemicals.
作用机制
The mechanism of action of 1-Methylazecan-5-ol–2,4,6-trinitrophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the hydroxyl group can form hydrogen bonds with target molecules, affecting their function .
相似化合物的比较
Similar Compounds
2,4,6-Trinitrophenol (TNP): Known for its explosive properties and used in various industrial applications.
1-Methylazecan-5-ol: A precursor in the synthesis of complex organic molecules.
Uniqueness
Unlike its individual components, the compound exhibits enhanced reactivity and stability, making it valuable in various scientific and industrial contexts .
属性
CAS 编号 |
61546-82-5 |
|---|---|
分子式 |
C16H24N4O8 |
分子量 |
400.38 g/mol |
IUPAC 名称 |
1-methylazecan-5-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H21NO.C6H3N3O7/c1-11-8-4-2-3-6-10(12)7-5-9-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10,12H,2-9H2,1H3;1-2,10H |
InChI 键 |
KJPRHWAJQNQMOM-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCCCC(CCC1)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


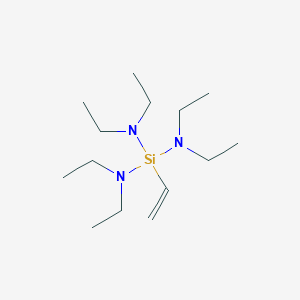
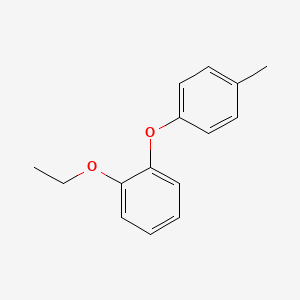
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
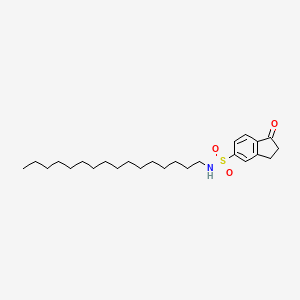
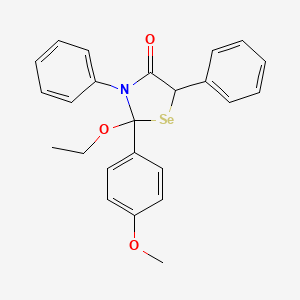
![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)
![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
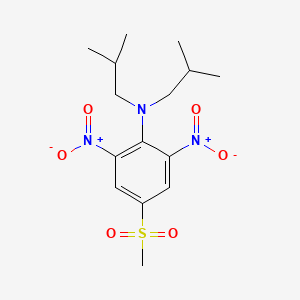
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
